Ethyl octanoate

Biodiesel Thermophysical Properties Acoustic Modeling

Ethyl octanoate (CAS 106-32-1) is a C8 fatty acid ethyl ester with a flavor threshold of 0.14 mg/L in lager—4.8× more potent than ethyl butyrate—enabling high-impact fruity/cognac character at low use levels. Its elevated lipid solubility creates a sustained-release reservoir in emulsions and dressings, outperforming shorter-chain analogs. In biodiesel R&D, it offers superior thermodynamic predictability (lower DAAD vs. ethyl hexanoate) for engine simulation. For wine QC, it is an essential GC-MS marker for yeast strain selection. Bulk and research quantities available now.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 106-32-1
Cat. No. B045983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl octanoate
CAS106-32-1
SynonymsCaprylic Acid Ethyl Ester;  Et Caprylate;  Ethyl Caprylate;  Ethyl n-Octanoate;  NSC 8898; 
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OCC
InChIInChI=1S/C10H20O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3-9H2,1-2H3
InChIKeyYYZUSRORWSJGET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.0701 mg/mL at 25 °C
Soluble in most fixed oils, slightly soluble in propylene glycol, insoluble in water and glycerol
1ml in 4ml 70% ethanol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Octanoate (CAS 106-32-1): Procurement-Grade Overview for Industrial and Scientific Users


Ethyl octanoate (CAS 106-32-1), also known as ethyl caprylate, is a medium-chain fatty acid ethyl ester (C10H20O2) formed from caprylic acid and ethanol [1]. It is a colorless liquid at room temperature with a fruity, waxy, and pineapple-like aroma and taste [1]. It is widely used as a flavoring agent in foods and beverages, as a fragrance ingredient in personal care products, and as a solvent or plasticizer in various industrial applications [1]. It occurs naturally in many fruits and alcoholic beverages [1].

Why Generic Substitution of Ethyl Octanoate with In-Class Esters Is Technically Invalid


Substituting ethyl octanoate with other fatty acid ethyl esters (FAEEs) or even simple esters like ethyl acetate is not a drop-in replacement. This is because critical physicochemical and sensory properties change predictably but non-linearly with carbon chain length. For instance, volatility, lipid solubility, and odor character differ markedly between C6, C8, and C10 esters [1]. As demonstrated by the quantitative evidence below, using ethyl hexanoate or ethyl decanoate in place of ethyl octanoate will directly alter headspace release kinetics in emulsions [2][3], thermodynamic behavior in biodiesel applications [4], and sensory perception in flavor systems [5][6], potentially leading to off-target performance or regulatory non-compliance.

Ethyl Octanoate: Quantifiable Differentiation Evidence Against Key Comparators


Superior Speed of Sound Model Agreement (DAAD) vs. Ethyl Hexanoate for Biodiesel Acoustic Modeling

Ethyl octanoate demonstrates a lower average absolute deviation (DAAD) from predictive models for the speed of sound compared to its C6 analog, ethyl hexanoate. This indicates ethyl octanoate's physical behavior is more predictable using standard models, which is a critical advantage for engineering calculations in fuel system design [1].

Biodiesel Thermophysical Properties Acoustic Modeling

Measurably Lower Vapor Pressure Than Ethyl Hexanoate Confirms Reduced Volatility for Processing

Ethyl octanoate possesses a significantly lower vapor pressure than ethyl hexanoate, making it less volatile. This is a direct consequence of its longer carbon chain and is a key differentiator in applications requiring controlled evaporation or lower headspace concentrations [1][2].

Vapor Pressure Volatility Process Engineering

Lower Flavor Threshold in Beer vs. Ethyl Butyrate Dictates Potency in Beverage Formulation

In a lager beer matrix, ethyl octanoate has a much lower sensory detection threshold than ethyl butyrate, meaning it contributes significantly to flavor harmony at far lower concentrations. This makes it a potent, high-impact flavoring agent where subtlety is required [1].

Flavor Chemistry Sensory Science Beverage Technology

Superior Lipid Phase Partitioning vs. Ethyl Butyrate Enables Controlled Release in Emulsions

Ethyl octanoate exhibits significantly greater partitioning into the lipid phase of an emulsion compared to ethyl butyrate. This directly impacts its headspace concentration and in-mouth release profile, allowing for more sustained and controlled aroma delivery [1].

Food Science Emulsion Technology Controlled Release

Distinct Yeast-Mediated Production Ratio vs. Ethyl Decanoate Guides Fermentation Control in Winemaking

The formation ratio of ethyl octanoate to ethyl decanoate during alcoholic fermentation is not fixed but is significantly influenced by the specific yeast strain used. This allows for targeted control over the final wine's aromatic profile by yeast selection [1].

Oenology Fermentation Science Yeast Strain Selection

Regulatory Clarity for Food Use Affirmed by International Expert Bodies

Ethyl octanoate has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and is recognized as having 'No safety concern at current levels of intake' when used as a flavoring agent [1]. It is also listed as Generally Recognized As Safe (GRAS) by the FEMA Expert Panel [2] and is compliant with major national food additive standards such as China's GB 1886.152-2015 [3].

Food Safety Regulatory Affairs GRAS

Ethyl Octanoate (CAS 106-32-1): Evidence-Backed Best-Fit Application Scenarios for Procurement


Biodiesel Research and Fuel Modeling: A Predictable Acoustic Reference

In the development and validation of thermodynamic models for biodiesel fuels, ethyl octanoate serves as a superior reference compound due to its lower average absolute deviation (DAAD) from predictive speed of sound models compared to ethyl hexanoate [1]. This higher predictability enables more accurate simulations of fuel injection timing and engine performance. Its well-characterized vapor pressure and isobaric molar heat capacity across a wide range of temperatures and pressures also make it an essential pure component for studying the behavior of FAEE-based biofuels [2][3].

Precision Flavor Formulation: High-Impact, Low-Threshold Potency in Beverages

For flavor houses developing beer, wine, or spirits, ethyl octanoate is a high-efficiency ingredient. Its flavor threshold in lager beer is 0.14 mg/L, which is 4.8 times lower (more potent) than ethyl butyrate [4]. This allows formulators to achieve a significant fruity, cognac-like sensory impact at lower use levels, providing greater formulation flexibility and cost-effectiveness. Its sensory contribution is also highly valued in Chinese Baijiu, where it exhibits an exceptionally high Odor Activity Value (OAV) of 6841.20 to 7851.60 [5].

Controlled Flavor Release Systems: Tailored Lipid-Phase Partitioning in Emulsions

In the development of processed foods, sauces, or dressings containing lipids, ethyl octanoate offers a distinct advantage over shorter-chain esters like ethyl butyrate. Its greater affinity for the lipid phase results in a pronounced resistance to headspace dilution, effectively creating a 'reservoir' that provides sustained aroma release during consumption [6]. This makes it the ideal choice for applications where a long-lasting, background fruity note is desired, as opposed to the short, sharp burst of flavor provided by more volatile and less lipophilic analogs [7].

Fermentation Process Optimization: Strain-Specific Aroma Steering in Winemaking

In oenology, ethyl octanoate is not just a flavor component but a key marker for process control. The choice between ethyl octanoate and ethyl decanoate as the dominant ester in a sweet wine's aroma profile can be directly influenced by yeast strain selection and the specific medium-chain fatty acid added to halt fermentation [8]. This evidence supports the procurement of ethyl octanoate as a reference standard for GC-MS analysis in quality control laboratories and for R&D in yeast strain development, where the goal is to consistently produce wines with a specific, desired fruity bouquet.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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